molecular formula C14H17N3O3S2 B2617770 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034396-42-2

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2617770
CAS No.: 2034396-42-2
M. Wt: 339.43
InChI Key: QJXQOHFGTNMPIL-UHFFFAOYSA-N
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Description

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic compound with the molecular formula C14H17N3O3S2 and a molecular weight of 339.43 g/mol. This compound features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a methylthiophene sulfonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the coupling of the piperidine and pyrimidine fragments.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the pyrimidine ring can be reduced to amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines. Substitution reactions can result in the formation of various piperidine derivatives.

Scientific Research Applications

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating diseases such as cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

  • 2,4,6-Trisubstituted pyrimidines
  • 2-(1-Piperazinyl)-4,6-dichloro pyrimidines

Uniqueness

What sets 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine apart from other similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methylthiophene sulfonyl group, in particular, enhances its ability to interact with specific biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-11-5-6-13(21-11)22(18,19)17-9-2-4-12(10-17)20-14-15-7-3-8-16-14/h3,5-8,12H,2,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXQOHFGTNMPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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